molecular formula C6H7FN2O4S B13548686 methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13548686
M. Wt: 222.20 g/mol
InChI Key: RENVJHNIZZCWLB-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The presence of the fluorosulfonyl group adds to its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

The synthesis of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group into the pyrazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve scaling up this synthetic route, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced products.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .

Comparison with Similar Compounds

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate (C6H7FN2O4S) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H7FN2O4S
  • Molecular Weight : 206.19 g/mol
  • Structural Features : The compound features a pyrazole ring with a fluorosulfonyl group and a carboxylate moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical cellular pathways.

Target Interactions

  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
    • It has been noted that similar pyrazole derivatives can interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes.
  • Cell Signaling Modulation :
    • Studies suggest that the compound could modulate key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
  • Apoptosis Induction :
    • Preliminary research indicates that pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, which are essential for programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of cytochrome P450
Cell SignalingModulation of MAPK/ERK pathway
Apoptosis InductionInduces apoptosis in cancer cells
AntimicrobialPotential antimicrobial properties

Case Studies and Research Findings

  • Anticancer Activity :
    • A study reported that modifications to the pyrazole structure can enhance its binding affinity to Bcl-2/Bcl-xL proteins, leading to increased apoptosis in cancer cells. This suggests that this compound could be a candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • Similar compounds have shown promise as antimicrobial agents. The presence of the fluorosulfonyl group may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against microbial strains .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that the introduction of fluorinated groups on pyrazole derivatives can significantly improve their biological activity. Fluorosulfonyl groups have been linked to enhanced potency in various biological assays .

Properties

Molecular Formula

C6H7FN2O4S

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 3-fluorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C6H7FN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9)

InChI Key

RENVJHNIZZCWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)F)C(=O)OC

Origin of Product

United States

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